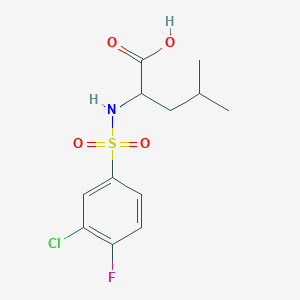

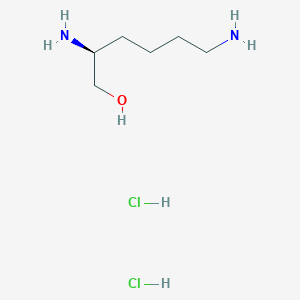

(S)-2,6-Diaminohexan-1-ol dihydrochloride

Overview

Description

“(S)-2,6-Diaminohexan-1-ol dihydrochloride” is a compound that contains an amine group and a hydrochloride group . The presence of these groups suggests that it may have properties similar to other amine hydrochlorides, such as being soluble in water .

Chemical Reactions Analysis

Amine hydrochlorides, like “(S)-2,6-Diaminohexan-1-ol dihydrochloride”, can undergo various chemical reactions. For example, they can participate in diazonium coupling reactions in the presence of nitrite to give a strongly colored azo compound .Scientific Research Applications

Enhancing Solar Cell Efficiency

(S)-2,6-Diaminohexan-1-ol dihydrochloride has been used in the fabrication of inverted planar perovskite solar cells. Incorporating this compound into perovskite precursors led to a 20% enhancement in the average power conversion efficiency of these solar cells. Notably, the compound improved the crystallinity and grain size of the perovskite film, facilitating effective charge transportation and enhancing moisture resistance, thereby improving the stability and efficiency of the solar cells (Wang et al., 2018).

In Organic-Inorganic Framework Synthesis

This chemical has been utilized in creating complex organic-inorganic frameworks. Specifically, it has been used in the synthesis of alkylammonium hexachlorometalates, where it functions as a building block in the formation of cavities within these frameworks, which are essential for the inclusion of certain ions (Frank & Reiss, 1997).

In Conformational Analysis

In the field of conformational analysis, (S)-2,6-Diaminohexan-1-ol dihydrochloride has been studied for its ability to adopt specific molecular conformations. This research has implications for understanding molecular interactions and stability in various chemical contexts (Paulsen & Koebernick, 1976).

For Spectrophotometric Microdetermination

This compound has been used in the development of spectrophotometric methods for the microdetermination of certain metal ions, such as cobalt(II). Its role in these methods is crucial for the accurate and sensitive detection of these ions in various samples (Khedr et al., 2005).

In Synthesizing Nanometer-Sized Materials

It has been applied in the synthesis of nanometer-sized materials, particularly in the preparation of nitrogen and sulfur co-doped carbon dots. These materials have applications in sensors and cellular imaging due to their unique photoluminescence properties (Chen et al., 2017).

Safety and Hazards

properties

IUPAC Name |

(2S)-2,6-diaminohexan-1-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O.2ClH/c7-4-2-1-3-6(8)5-9;;/h6,9H,1-5,7-8H2;2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJMQDACZPRYJA-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2,6-Diaminohexan-1-ol dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3076800.png)